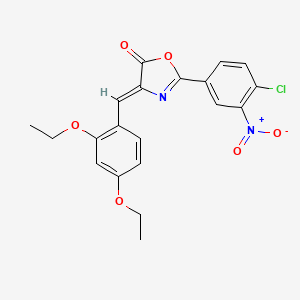![molecular formula C18H15N5O2S B6080877 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)
5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical and physiological effects have been investigated extensively.
Applications De Recherche Scientifique
5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been studied for its potential applications in various scientific research fields. It has shown promising results in the fields of cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In immunology, it has been studied for its potential as an immunomodulatory agent.
Mécanisme D'action
The mechanism of action of 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves the inhibition of various enzymes and pathways in the body. It has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of cell cycle progression. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been studied extensively. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases. In immunology, it has been shown to modulate the immune response and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in lab experiments include its high purity and yield, as well as its potential applications in various scientific research fields. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are many future directions for research on 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. Some potential areas of research include further studies on its mechanism of action, its potential applications in cancer research, neurology, and immunology, and its safety and efficacy in animal and human studies. Additionally, there is potential for the development of new compounds based on the structure of 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one that may have improved properties and applications in scientific research.
Méthodes De Synthèse
The synthesis of 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves the reaction of 3-phenoxybenzyl bromide with 5-amino-1,2,4-triazole in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with thiourea to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
5-amino-3-[(3-phenoxyphenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c19-15-10-16(24)20-17-21-22-18(23(15)17)26-11-12-5-4-8-14(9-12)25-13-6-2-1-3-7-13/h1-10H,11,19H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNSSRGYKKMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NN=C4N3C(=CC(=O)N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-[(3-phenoxybenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)
![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6080823.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6080830.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6080850.png)
![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)
![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)